molecular formula C10H14O3S B1370321 2-(2-methylphenyl)ethyl methanesulfonate

2-(2-methylphenyl)ethyl methanesulfonate

Cat. No.: B1370321
M. Wt: 214.28 g/mol
InChI Key: GDVVLNBCFKVKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)ethyl methanesulfonate is a methanesulfonate ester derivative featuring a 2-methylphenyl-substituted ethyl chain. It is synthesized via the reaction of 2-(2-methylphenyl)ethanol with methanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine, yielding a stable intermediate . This compound is primarily utilized in pharmaceutical synthesis as a precursor for more complex molecules. For instance, methanesulfonate esters are commonly employed to introduce leaving groups in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen or carbon-oxygen bonds in drug candidates .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-(2-methylphenyl)ethyl methanesulfonate

InChI

InChI=1S/C10H14O3S/c1-9-5-3-4-6-10(9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3

InChI Key

GDVVLNBCFKVKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCOS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)ethyl methanesulfonate typically involves the reaction of 2-(2-methylphenyl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(2-methylphenyl)ethanol+methanesulfonyl chloride2-(2-methylphenyl)ethyl methanesulfonate+HCl\text{2-(2-methylphenyl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2-methylphenyl)ethanol+methanesulfonyl chloride→2-(2-methylphenyl)ethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation of the compound can yield the corresponding sulfone or sulfoxide, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives, such as amines, ethers, or thioethers.

    Reduction: The major product is 2-(2-methylphenyl)ethanol.

    Oxidation: The major products are the corresponding sulfone or sulfoxide derivatives.

Scientific Research Applications

2-(2-methylphenyl)ethyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is exploited in medicinal chemistry for the development of drugs that target specific enzymes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonate Esters

Structural and Functional Differences

The following table highlights key structural and functional differences between 2-(2-methylphenyl)ethyl methanesulfonate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Primary Applications
This compound C₁₀H₁₄O₃S 214.28 Not provided Aromatic 2-methylphenyl group Pharmaceutical intermediate
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate C₁₁H₁₃F₃O₅S 314.28 160969-03-9 Trifluoroethoxy-phenoxy group Intermediate for Silodosin synthesis
2-(2-Hydroxyethoxy)ethyl methanesulfonate C₅H₁₂O₅S 184.21 118591-57-4 Hydrophilic hydroxyethoxy chain Building block in organic synthesis
2-(Oxan-2-yl)ethyl methanesulfonate C₈H₁₆O₄S 208.28 133243-83-1 Tetrahydropyran (oxane) ring Research in material science
2-(2-Methoxyphenyl)-2-(tetrahydropyran-4-yloxy)ethyl methanesulfonate C₁₅H₂₂O₆S 330.40 Not provided Methoxyphenyl and tetrahydropyran-4-yloxy groups Potential drug candidate
Key Observations:
  • Aromatic vs. Aliphatic Substituents : The 2-methylphenyl group in the target compound enhances lipophilicity compared to aliphatic derivatives like 2-(2-hydroxyethoxy)ethyl methanesulfonate, which is more water-soluble due to its hydroxyethoxy chain .
  • Electron-Withdrawing Groups: The trifluoroethoxy group in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate increases electrophilicity, making it more reactive in nucleophilic substitutions than the methylphenyl analog .
  • Complexity and Pharmacological Potential: Derivatives with fused rings (e.g., tetrahydropyran in CAS 133243-83-1) or heterocycles (e.g., purine in CAS 37425-16-4) are often explored for targeted drug design due to their structural diversity .

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